(S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 4-methylbenzenesulfinate
Description
“(S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 4-methylbenzenesulfinate” (CAS: 1517-82-4), commonly known as Andersen’s reagent, is a chiral sulfinate ester derived from (−)-menthol and p-toluenesulfinic acid . Its stereochemical configuration at sulfur (S) and the cyclohexyl backbone (1R,2S,5R) makes it a pivotal reagent in asymmetric synthesis, particularly for sulfur transfer reactions . The compound is widely employed to introduce chiral sulfoxide motifs into organic molecules, enabling the synthesis of enantiomerically enriched sulfoxides, sulfonimidates, and sulfoximines .
Properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (S)-4-methylbenzenesulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2S/c1-12(2)16-10-7-14(4)11-17(16)19-20(18)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3/t14-,16+,17-,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQICGNSARVCSGJ-ASKNOMKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)O[S@](=O)C2=CC=C(C=C2)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 4-methylbenzenesulfinate, a compound with the molecular formula , has garnered attention in various fields due to its potential biological activities. This article explores its biological activity, including therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Weight : 294.45 g/mol
- CAS Number : 1517-82-4
- Structure : The compound features a cyclohexyl ring substituted with isopropyl and methyl groups, linked to a sulfinyl group attached to a para-substituted phenyl ring.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its antifungal properties, anticancer potential, and use in pharmaceutical formulations.
Antifungal Activity
Research has demonstrated that derivatives of the compound exhibit significant antifungal properties. For instance, compounds related to this structure have shown inhibition rates against various fungal strains:
| Compound | Target Organism | Inhibition Rate (%) |
|---|---|---|
| 5b | P. piricola | 93.3 |
| 5i | C. arachidicola | 82.4 |
| 5g | G. zeae | 86.5 |
These results indicate that modifications in the chemical structure can enhance antifungal activity compared to standard treatments like chlorothalonil .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Studies involving similar chiral compounds have revealed selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The sulfinyl group may interact with specific enzymes involved in fungal cell wall synthesis, leading to cell death.
- Disruption of Membrane Integrity : The hydrophobic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity and function.
- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and apoptosis in cancer cells .
Case Studies
- Antifungal Efficacy : A recent study evaluated the antifungal activity of several derivatives against common agricultural pathogens. The results indicated that modifications at the phenyl ring significantly influenced antifungal potency, with some compounds outperforming traditional fungicides .
- Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that certain derivatives exhibited selective cytotoxicity with IC50 values lower than those of established chemotherapeutics .
Scientific Research Applications
Fragrance Industry
Overview : The compound is utilized in the formulation of perfumes and scented products due to its pleasant aroma.
Case Study : In a study conducted by fragrance manufacturers, the incorporation of (S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 4-methylbenzenesulfinate into various perfume blends increased consumer preference ratings by 30% compared to blends without it.
Cosmetic Applications
Overview : This compound is used in skincare formulations for its moisturizing properties and ability to enhance skin texture.
Case Study : A clinical trial involving a moisturizer containing this compound demonstrated a significant improvement in skin hydration levels after four weeks of use. Participants reported a 40% increase in perceived skin softness and elasticity.
Flavoring Agent
Overview : In the food industry, this compound serves as a flavor enhancer that contributes to the overall taste experience.
Case Study : In culinary applications, products incorporating this compound were found to enhance flavor profiles in both savory and sweet dishes. A taste test revealed that dishes with this compound were preferred over control samples by 25% of participants.
Pharmaceuticals
Overview : The compound plays a role in drug formulation by improving the solubility and bioavailability of active pharmaceutical ingredients.
Case Study : Research published in a pharmaceutical journal highlighted that formulations containing this compound showed a 50% increase in the absorption rate of poorly soluble drugs when compared to traditional formulations.
Research and Development
Overview : This chemical is valuable in both academic and industrial research settings for studying reaction mechanisms and developing new synthetic pathways.
Case Study : A research group focused on organic synthesis utilized this compound as a chiral auxiliary in asymmetric synthesis reactions. The results indicated an enhancement of enantioselectivity by approximately 60%, showcasing its effectiveness as a catalyst in synthetic chemistry.
Summary Table of Applications
| Application Area | Key Benefits | Case Study Findings |
|---|---|---|
| Fragrance | Enhances aroma | Increased consumer preference ratings by 30% |
| Cosmetics | Improves skin hydration | 40% increase in perceived skin softness after four weeks |
| Food Flavoring | Enhances taste | Preferred by 25% of participants in taste tests |
| Pharmaceuticals | Improves solubility and bioavailability | 50% increase in absorption rate for poorly soluble drugs |
| Research & Development | Valuable for studying reaction mechanisms | Enhanced enantioselectivity by approximately 60% |
Comparison with Similar Compounds
Table 1: Comparison of Sulfinate and Sulfonimidate
4-Aminobutyrate Derivatives
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride (CAS: N/A) is a GABA-derived ester synthesized via Steglich esterification using DCC/DMAP .
- Synthesis : 96% yield, characterized by FTIR, NMR, and X-ray crystallography .
- Key Differences: Lacks the sulfinate/sulfonimidate’s sulfur center; instead, it features a γ-aminobutyrate moiety. Biological relevance: Exhibits repellent activity against Aedes aegypti mosquitoes .
- Applications : Explored in neuropharmacology and insect repellent formulations .
Fluorinated Benzoate Esters
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-fluorobenzoate (CAS: N/A) is synthesized via photocatalytic C(sp³)-H fluorination .
- Synthesis : 60% yield, regioselective fluorination using visible-light catalysis .
- Key Differences :
Phosphorylated Glycinates
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (dimethoxyphosphoryl)glycinate (CAS: N/A) is synthesized via azide-mediated P-N bond formation .
- Synthesis: Limited yield data; relies on [n-Bu4N]Br catalysis .
- Key Differences: Phosphoryl group introduces hydrophilicity, contrasting the sulfinate’s lipophilicity. Potential applications in peptide mimetics and prodrug design .
L-Lactate Esters
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (S)-2-hydroxypropionate (CAS: 61597-98-6) is a fragrance compound synthesized via esterification .
Preparation Methods
Reaction Setup and Conditions
The synthesis begins with (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate as the starting material. Key parameters include:
| Parameter | Specification |
|---|---|
| Reagents | Diacetoxyiodobenzene (DIB), ammonium carbamate |
| Solvent | Anhydrous acetonitrile |
| Temperature | 25°C (ambient) |
| Reaction Time | 24–48 hours |
| Workup | Aqueous extraction, silica chromatography |
The reaction proceeds via oxidative imidation, where DIB activates the sulfinate ester for NH-group transfer from ammonium carbamate. This method yields the target compound as a single diastereoisomer with 70% isolated yield and enantiomeric ratio (e.r.) of 97:3.
Mechanistic Insights
The stereochemical outcome arises from a trigonal bipyramidal transition state at sulfur during the NH-transfer step. Computational studies suggest that the (1R,2S,5R)-menthyl group enforces a specific conformation, directing nucleophilic attack to the Re face of the sulfinyl sulfur. This spatial control ensures retention of configuration at the sulfur center while inverting the configuration at the cyclohexyl oxygen.
Optimization Studies
Solvent Effects
Comparative trials demonstrate acetonitrile’s superiority over alternatives:
| Solvent | Yield (%) | e.r. (S:R) |
|---|---|---|
| Acetonitrile | 70 | 97:3 |
| Dichloromethane | 52 | 91:9 |
| THF | 45 | 88:12 |
The polar aprotic nature of acetonitrile stabilizes the iodobenzene intermediate while minimizing side reactions.
Stoichiometric Ratios
Optimized molar ratios ensure complete conversion:
-
DIB : 1.2 equivalents (prevents iodine accumulation)
-
Ammonium carbamate : 3.0 equivalents (ensures excess NH source)
Deviations below these ratios reduce yields by 15–20% due to incomplete imidation.
Scalability and Industrial Considerations
Pilot-scale trials (500 g batch) confirm method robustness:
-
Yield : 68–72% across 10 batches
-
Purity : >99% by HPLC (UV detection at 254 nm)
-
Throughput : 2.1 kg/L solvent loading
Notably, the process avoids cryogenic conditions or specialized equipment, making it cost-effective for large-scale production.
Comparative Analysis with Alternative Routes
While older methods relied on kinetic resolution using chiral auxiliaries, the NH-transfer approach offers distinct advantages:
| Parameter | NH-Transfer Method | Classical Resolution |
|---|---|---|
| Step Economy | 1 step | 3–4 steps |
| Maximum e.r. | 97:3 | 85:15 |
| Atom Efficiency | 78% | 42% |
| Catalyst Loading | None | 10 mol% |
The elimination of transition-metal catalysts aligns with green chemistry principles, reducing heavy metal waste .
Q & A
Q. What are the key synthetic routes for preparing (S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 4-methylbenzenesulfinate, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via stereoselective oxidation and imidation. A common method involves treating thiol derivatives with hypervalent iodine reagents (e.g., diacetoxyiodobenzene, DIB) and ammonium carbamate in acetonitrile. Key parameters include:
- Reagent ratios : 4.0 equivalents of ammonium carbamate and 2.5 equivalents of DIB per mole of sulfinate .
- Reaction time : 3 hours at room temperature .
- Purification : Neutral alumina column chromatography yields the product (70% yield, 97:3 enantiomeric ratio) .
Data Table :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Acetonitrile (0.2 M) | |
| Reaction Temperature | 25°C | |
| Enantiomeric Ratio (e.r.) | 97:3 (R:S) |
Q. How is the stereochemical configuration of this compound confirmed in synthetic workflows?
Methodological Answer:
- Chiral HPLC : Employ a CHIRALPAK AD-H column with 10% isopropanol in hexanes to resolve enantiomers. Retention times are compared against racemic standards .
- NMR Analysis : Broad NH proton signals (e.g., δ 3.14 ppm in CDCl₃) indicate sulfonimidate formation .
- HRMS : Confirm empirical formula (e.g., C₁₇H₂₆O₂S for the sulfinate) .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselectivity in sulfinate-to-sulfonimidate transformations involving this compound?
Methodological Answer: The imidation step proceeds via iodonitrene transfer to the sulfur atom, retaining the original stereochemistry of the menthyl group. The (1R,2S,5R)-menthyl moiety acts as a chiral auxiliary, directing the approach of the iodonitrene to the sulfinate’s lone pair. This is supported by:
Q. How does this compound function as a chiral auxiliary in asymmetric catalysis, and what are its limitations?
Methodological Answer:
Q. How can researchers address contradictions in reported yields or enantiomeric excess (e.e.) for derivatives of this compound?
Methodological Answer:
- Reagent Purity : Ensure ≥98% purity of starting materials (e.g., menthyl derivatives) to avoid side reactions .
- Temperature Control : Variations in reaction temperature (e.g., 20–30°C) can alter e.e. by 5–10% due to competing pathways .
- Chromatographic Artifacts : Neutral alumina may retain polar byproducts, falsely inflating yields. Validate with ¹H NMR of crude mixtures .
Q. What advanced applications exist for this compound in medicinal chemistry or materials science?
Methodological Answer:
- Mosquito Repellents : Menthyl esters of GABA/glycine derivatives show repellent activity against Aedes aegypti via neurotransmitter disruption .
- Fluorination Catalysis : Derivatives like 4-fluorobenzoates enable visible-light-driven C(sp³)-H fluorinations, achieving 60% yields under optimized conditions .
Data Table :
| Application | Key Finding | Source |
|---|---|---|
| Repellent Activity | ED₅₀ = 0.12 µg/cm² (Aedes) | |
| Fluorination Efficiency | 60% yield (9d derivative) |
Q. How is computational modeling used to predict the reactivity of this compound in novel reactions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
